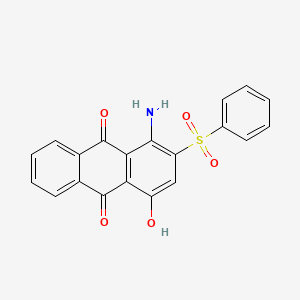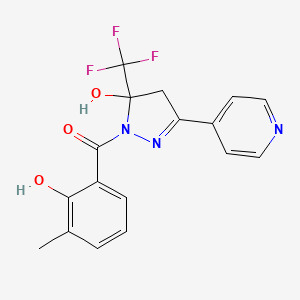
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been extensively researched due to its potential applications in cancer treatment. AQ4N is a bioreductive agent that is activated by hypoxic conditions, which are commonly found in solid tumors.
科学研究应用
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has been extensively researched for its potential applications in cancer treatment. It has been shown to be effective against a wide range of solid tumors, including breast, lung, and prostate cancer. 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is particularly effective against hypoxic tumor cells, which are resistant to traditional chemotherapy and radiation therapy.
作用机制
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is a bioreductive agent that is activated by hypoxic conditions. Under hypoxic conditions, 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is reduced to its active form, which can then undergo redox cycling and generate reactive oxygen species (ROS). These ROS can cause DNA damage and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has also been shown to inhibit the activity of hypoxia-inducible factor 1-alpha (HIF-1α), which is a transcription factor that plays a key role in the adaptation of cancer cells to hypoxic conditions.
实验室实验的优点和局限性
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has a number of advantages for lab experiments. It is relatively easy to synthesize and can be used in a wide range of in vitro and in vivo experiments. However, there are also some limitations to using 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone in lab experiments. It can be difficult to control the hypoxic conditions required for 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone activation, and there is also a risk of toxicity if the concentration of 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is too high.
未来方向
There are a number of future directions for research on 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new delivery methods that can improve the specificity and efficacy of 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone. Additionally, there is a need for further research on the biochemical and physiological effects of 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone, as well as its potential applications in combination with other cancer treatments.
合成方法
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 1,4-dihydroxyanthraquinone with p-toluenesulfonyl chloride and then with ammonia. This is followed by the reaction of the resulting product with phenylsulfonyl chloride and sodium hydroxide. The final product is obtained through the reduction of the resulting sulfonamide with sodium dithionite.
属性
IUPAC Name |
1-amino-2-(benzenesulfonyl)-4-hydroxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5S/c21-18-15(27(25,26)11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFORMFSKDZIHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5101654.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5101661.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine](/img/structure/B5101665.png)

![5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101680.png)
![N-[3-(4-fluorophenyl)propyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5101691.png)
![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5101707.png)
![2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate](/img/structure/B5101709.png)

![2-{[3-(2-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5101723.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5101748.png)